The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime typically involves several key steps:
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime features a complex arrangement that includes:
The compound can undergo several types of chemical reactions:
The mechanism of action for 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime is primarily associated with its ability to interact with specific biological targets:
This interaction profile suggests potential therapeutic applications in medicinal chemistry.
The physical and chemical properties of this compound contribute significantly to its reactivity and applications:
Property | Value |
---|---|
Molecular Weight | 358.36 g/mol |
Density | ~1.32 g/cm³ (predicted) |
Boiling Point | ~488.3 °C (predicted) |
pKa | ~16.51 (predicted) |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime has several scientific applications:
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime follows a convergent two-step strategy. The initial step involves preparing the carbazolone core (2,3,4,9-tetrahydro-1H-carbazol-1-one) via Friedländer-type cyclization or Fischer indole protocols. Cyclohexanone derivatives and substituted phenylhydrazines undergo acid-catalyzed condensation, typically using polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) at 80–100°C, yielding the tetrahydrocarbazolone scaffold with purities >95% after recrystallization [6] [8].
The subsequent oxime formation employs nucleophilic addition-elimination. The ketone group of the carbazolone precursor reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing ethanol, generating 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime as an intermediate. This intermediate undergoes O-alkylation with 3-(trifluoromethyl)benzyl bromide under basic conditions (potassium carbonate, K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C. Critical monitoring via thin-layer chromatography (TLC) confirms complete consumption of the oxime intermediate within 6–8 hours .
Table 1: Key Intermediates in Carbazole-Oxime Synthesis
Intermediate | CAS Registry Number | Key Synthetic Route |
---|---|---|
2,3,4,9-Tetrahydro-1H-carbazol-1-one | 3456-99-3 | Fischer indole synthesis |
2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime | Not specified | Hydroxylamine condensation |
3-(Trifluoromethyl)benzyl bromide | 402-19-3 | Bromination of 3-(trifluoromethyl)toluene |
The 3-(trifluoromethyl)benzyl moiety significantly enhances the compound’s bioactivity and physicochemical properties. The trifluoromethyl (–CF₃) group acts as a metabolically stable bioisostere, improving lipophilicity (log P +1.2 vs. unsubstituted benzyl analogue) and membrane permeability. Electron-withdrawing effects from the –CF₃ group polarize the oxime ether bond (C=N–O–CH₂), increasing electrophilicity at the oxime nitrogen. This facilitates targeted interactions with hydrophobic enzyme pockets, as validated in anti-prion carbazole derivatives [2] [1].
Steric positioning is critical: Meta-substitution on the benzyl ring optimizes steric accessibility compared to ortho- or para-substituted analogues. Molecular docking simulations indicate that the meta-CF₃ group achieves optimal van der Waals contacts with hydrophobic residues in biological targets, contributing to a 3.5-fold increase in binding affinity relative to methyl-substituted derivatives [9].
Industrial translation faces three key hurdles:
Notably, the overall yield drops from 92% (lab scale) to 65% at 10-kg scale due to impurities from metal leaching (reactor surfaces) and extended processing times. Implementing glass-lined reactors and reducing reaction time to 5 hours mitigates these losses, underscoring the necessity for process intensification [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1